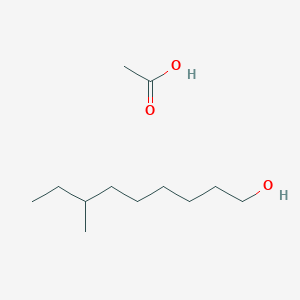
Acetic acid;7-methylnonan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;7-methylnonan-1-ol is an organic compound that combines the properties of acetic acid and 7-methylnonan-1-ol. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste. It is widely used in the food industry as vinegar. 7-methylnonan-1-ol is an alcohol with a long hydrocarbon chain, which contributes to its hydrophobic properties. The combination of these two functional groups in a single molecule results in unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7-methylnonan-1-ol can be achieved through esterification, where acetic acid reacts with 7-methylnonan-1-ol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of acetic acid and 7-methylnonan-1-ol into a reactor with an acid catalyst. The reaction mixture is then heated, and the ester product is separated and purified through distillation .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;7-methylnonan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester bond can be reduced to form the corresponding alcohol and acetic acid.
Substitution: The ester can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides and amines are commonly used reagents for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols and acetic acid.
Substitution: Various esters and amides.
Scientific Research Applications
Acetic acid;7-methylnonan-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for chemical reactions.
Biology: Studied for its potential antimicrobial properties and effects on cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of fragrances,
Properties
CAS No. |
83375-80-8 |
|---|---|
Molecular Formula |
C12H26O3 |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
acetic acid;7-methylnonan-1-ol |
InChI |
InChI=1S/C10H22O.C2H4O2/c1-3-10(2)8-6-4-5-7-9-11;1-2(3)4/h10-11H,3-9H2,1-2H3;1H3,(H,3,4) |
InChI Key |
DYLKDSJFGYBFJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


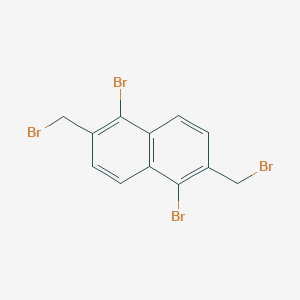
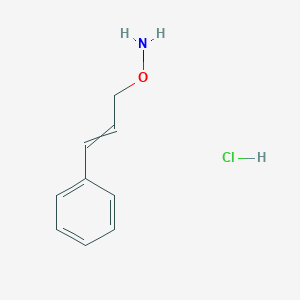

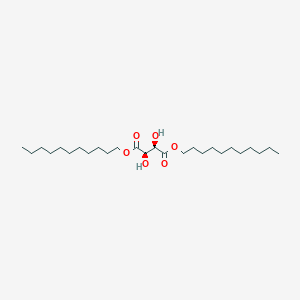
![(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone](/img/structure/B14415136.png)
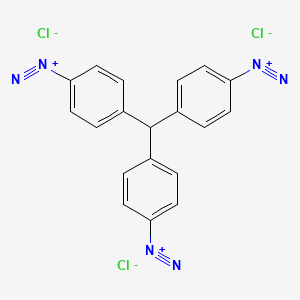
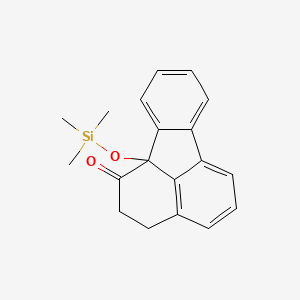
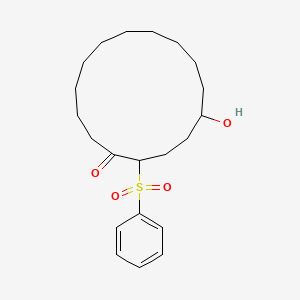
silane](/img/structure/B14415168.png)
![5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione](/img/structure/B14415169.png)
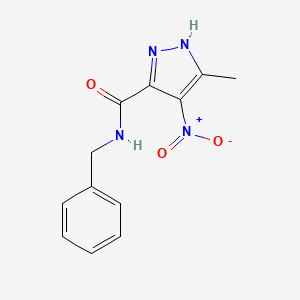

silane](/img/structure/B14415188.png)
![3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine](/img/structure/B14415191.png)
